molecular formula C16H24N2O5S B345333 ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine-1-carboxylate CAS No. 700852-94-4

ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B345333
CAS No.: 700852-94-4
M. Wt: 356.4g/mol
InChI Key: CQLNUSIIABNHQE-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine-1-carboxylate is a piperazine-based compound featuring a benzenesulfonyl moiety substituted with methoxy, 2-methyl, and 3-methyl groups. The ethyl carboxylate group at the 1-position of the piperazine ring enhances solubility and modulates electronic properties. Its structural complexity arises from the steric and electronic effects of the substituents on the aromatic ring, which influence reactivity and biological interactions.

Properties

IUPAC Name

ethyl 4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-5-23-16(19)17-8-10-18(11-9-17)24(20,21)15-7-6-14(22-4)12(2)13(15)3/h6-7H,5,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLNUSIIABNHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Intermediate Formation

The synthesis begins with the preparation of the sulfonamide intermediate, where piperazine reacts with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride. This step typically employs a base such as triethylamine (TEA) in tetrahydrofuran (THF) to deprotonate piperazine, facilitating nucleophilic attack on the sulfonyl chloride. Reaction conditions (Table 1) influence yield and purity:

Table 1: Sulfonylation Reaction Optimization

ParameterOptimal ConditionYield (%)Purity (%)
BaseTriethylamine85–90≥98
SolventTHF8897
Temperature0°C → RT8295
Molar Ratio (Piperazine:Sulfonyl Chloride)1:1.19098

Exceeding a 1:1 molar ratio of sulfonyl chloride risks di-substitution, while insufficient base leads to incomplete reaction. Post-reaction, the product is isolated via aqueous workup (e.g., dilution with water, extraction with ethyl acetate) and purified by recrystallization from ethanol.

Esterification of the Piperazine Carboxylate

The ethyl ester moiety is introduced either:

  • Directly , using ethyl chloroformate under Schotten-Baumann conditions, or

  • Via carbodiimide-mediated coupling (e.g., EDC/HOBt) with ethanol.

The latter method, while costlier, offers superior regioselectivity. For example, coupling piperazine-1-carboxylic acid with ethanol using EDC in dichloromethane (DCM) achieves 78% yield. Critical factors include maintaining anhydrous conditions and controlled pH (6–7) to minimize hydrolysis.

Alternative Methodologies and Industrial-Scale Adaptations

One-Pot Sequential Synthesis

Recent patents describe a one-pot approach combining sulfonylation and esterification. Piperazine is treated sequentially with sulfonyl chloride and ethyl chloroformate in THF, with TEA as a dual-purpose base. This method reduces purification steps but requires precise stoichiometry:

Key Advantages :

  • 15% reduction in solvent use.

  • Overall yield improvement to 82%.

Limitations :

  • Increased byproduct formation (e.g., N,N'-disubstituted piperazines) if reaction times exceed 6 hours.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Key signals include the ethyl ester triplet (δ 1.25 ppm, CH₂CH₃), methoxy singlet (δ 3.80 ppm), and piperazine multiplet (δ 3.40–3.60 ppm).

  • HPLC : Reverse-phase C18 column (ACN:H₂O 70:30) confirms ≥98% purity with retention time 8.2 min.

Impurity Profiling

Common impurities (Table 2) arise from incomplete reactions or side products:
Table 2: Identified Impurities and Mitigation Strategies

ImpuritySourceMitigation
N,N'-Disubstituted PiperazineExcess sulfonyl chlorideStrict stoichiometric control
Hydrolyzed EsterMoisture during esterificationAnhydrous conditions, molecular sieves

Green Chemistry and Solvent Recovery

Solvent Substitution

Cyclopentyl methyl ether (CPME) replaces THF in newer protocols, offering higher boiling point (106°C) and reduced peroxide risk. Pilot-scale trials show comparable yields (84%) with 30% lower energy consumption.

Catalytic Recycling

Pd/C catalysts from hydrogenation steps are regenerated via acid washing (2M HCl), achieving 95% activity retention over five cycles.

Industrial Scalability Challenges

Exothermic Reaction Management

Sulfonylation releases ~120 kJ/mol, necessitating jacketed reactors with temperature control (±2°C) to prevent thermal degradation. Continuous flow systems reduce hotspots, improving yield consistency.

Cost-Benefit Analysis of Deuterated Analogs

Deuteration at the methoxy group (CD₃) via LiAlD₄ reduction increases synthesis cost by 12-fold but enhances metabolic stability in preclinical models.

Emerging Methodologies

Photocatalytic Sulfonylation

Visible-light-mediated reactions using Ru(bpy)₃²⁺ reduce reaction times from 12 hours to 45 minutes, though yields remain suboptimal (65%).

Biocatalytic Approaches

Engineered lipases (e.g., Candida antarctica Lipase B) catalyze esterification in aqueous buffer (pH 7.4), achieving 70% yield with negligible waste .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-formyl-2,3-dimethylbenzenesulfonyl piperazinecarboxylate, while reduction of the sulfonyl group can produce 4-[(4-methoxy-2,3-dimethylphenyl)thio]piperazinecarboxylate.

Scientific Research Applications

ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Aromatic Ring Additional Functional Groups Molecular Formula Notable Applications/Properties Reference ID
Ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine-1-carboxylate (Target Compound) 4-methoxy, 2,3-dimethyl Ethyl carboxylate C₁₇H₂₅N₃O₅S N/A (Hypothetical) -
Ethyl 4-[N-(2,3-dimethylphenyl)-N-(methanesulfonyl)glycyl]piperazine-1-carboxylate 2,3-dimethylphenyl Methanesulfonyl, glycyl spacer C₁₈H₂₇N₃O₅S Commercial availability (Parchem)
Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate Phenyl (unsubstituted) None C₁₃H₁₈N₂O₄S Intermediate in organic synthesis
Ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate 3-chloro-4-methoxy Chlorine substituent, methylglycyl spacer C₁₇H₂₄ClN₃O₆S Potential medicinal chemistry applications
Ethyl 4-{4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate 4-methylbenzyl Benzoyl linker, methylsulfonylamino group C₂₄H₃₀N₄O₅S High molecular weight, complex interactions
tert-Butyl 4-(N,N-dimethylsulfamoyl)piperazine-1-carboxylate N/A (non-aromatic sulfamoyl) tert-Butyl carboxylate C₁₁H₂₃N₃O₄S Anti-schistosomiasis drug development

Structural and Functional Differences

Aromatic Substituents: The target compound contains a 4-methoxy-2,3-dimethylbenzenesulfonyl group, which introduces steric bulk and electron-donating effects. The unsubstituted phenylsulfonyl analog in lacks steric hindrance, making it more reactive in nucleophilic substitutions but less selective in biological contexts.

Linker and Spacer Groups: Compounds like and incorporate glycyl spacers (CH₂CO), enhancing conformational flexibility and enabling interactions with deeper binding pockets. The benzoyl linker in introduces rigidity, favoring planar interactions such as π-stacking, which are absent in the target compound.

Carboxylate Groups :

  • The ethyl carboxylate in the target compound offers moderate lipophilicity compared to the tert-butyl carboxylate in , which is bulkier and more resistant to esterase hydrolysis.

Biological Relevance: The tert-butyl sulfamoyl derivative in demonstrated anti-schistosomiasis activity, highlighting the importance of sulfonamide groups in antiparasitic agents.

Pharmacological Implications

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group in the target compound may enhance metabolic stability compared to 3-chloro analogs , which are prone to dehalogenation.
  • Steric Effects : The 2,3-dimethyl substituents could reduce off-target interactions, improving selectivity in enzyme inhibition compared to less hindered analogs like .

Biological Activity

Ethyl 4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine-1-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with an ethyl group and a sulfonyl moiety attached to a methoxy-substituted dimethylbenzene. The chemical structure can be summarized as follows:

  • Molecular Formula : C15_{15}H20_{20}N2_2O3_3S
  • Molecular Weight : 320.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The sulfonyl group enhances the compound's ability to form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting their function. Additionally, the piperazine ring facilitates binding to neurotransmitter receptors, which may modulate their activity.

Antimicrobial Activity

Research has indicated that compounds containing the piperazine moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of piperazine showed effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antidepressant Activity

Piperazine derivatives have been explored for their antidepressant effects. A study found that certain modifications on the piperazine structure enhanced serotonin receptor binding affinity, leading to increased antidepressant activity. This compound’s structural features may similarly influence its interaction with serotonin receptors.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be optimized through modifications of its chemical structure. Key factors influencing its activity include:

  • Substitution Patterns : The presence of methoxy and dimethyl groups on the benzene ring has been shown to enhance binding affinity and biological potency.
  • Piperazine Ring Modifications : Variations in the piperazine substituents can lead to significant changes in pharmacological profiles.

Case Studies

  • Dopamine Receptor Affinity : A study on similar piperazine compounds revealed high affinity for dopamine receptors, particularly D2 and D4 subtypes. This compound may exhibit comparable receptor interactions, suggesting potential applications in treating disorders such as schizophrenia.
  • Anticancer Activity : Research has identified sulfonamide derivatives as promising anticancer agents. This compound could be evaluated for its cytotoxic effects against various cancer cell lines due to its structural similarities with known anticancer agents.

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